2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately . The compound is classified as a thioamide derivative, which may exhibit various biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple synthetic steps. Key methods may include:
These steps require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .
The molecular structure of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C24H23ClN4O2S/c1-2-3-12-29-23(31)22...
DTRBDXAKADORQH-UHFFFAOYSA-N
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
These representations provide insights into the compound's connectivity and functional groups, which are crucial for understanding its reactivity and biological interactions .
The compound's reactivity can be explored through various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide likely involves interaction with specific biological targets such as enzymes or receptors. For instance:
Understanding these mechanisms is crucial for designing effective therapeutic agents based on this compound .
The physical and chemical properties of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide include:
These properties influence its formulation as a drug candidate and its behavior in biological assays .
The potential applications of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide span several fields:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: